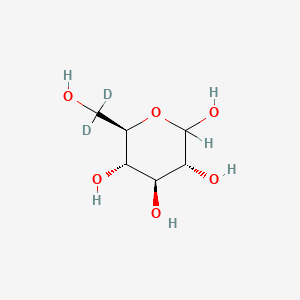

D-Glucosa-6,6-d2

Descripción general

Descripción

Synthesis Analysis

The synthesis of D-Glucose-6,6-d2 involves multiple steps, starting from D-glucose as the raw material. The process includes the protection of glucose, introduction of deuterium, and subsequent deprotection and purification stages. For example, K. Kakinuma described a chemical synthesis that includes the formation of deuterated acetylene functionality from D-glucose, its stereospecific reduction, and dihydroxylation, followed by separation of stereoisomers based on D-glucose's intrinsic chirality and deprotection steps (Kakinuma, 1984).

Molecular Structure Analysis

The molecular structure of D-Glucose-6,6-d2 is closely related to that of natural glucose, with the only difference being the presence of deuterium atoms. The precise determination of the crystal and molecular structure of alpha-D-glucose by G. M. Brown and H. A. Levy provides insights into the bond lengths and angles that are expected to be similar in D-Glucose-6,6-d2 (Brown & Levy, 1965).

Aplicaciones Científicas De Investigación

Bioquímica: Trazabilidad Metabólica

D-Glucosa-6,6-d2 se utiliza en estudios de trazabilidad metabólica para comprender las vías y mecanismos del metabolismo de la glucosa {svg_1}. Mediante el seguimiento de la incorporación de deuterio en los productos metabólicos, los investigadores pueden dilucidar el flujo de glucosa en las células y tejidos, proporcionando información sobre condiciones como la diabetes y la obesidad.

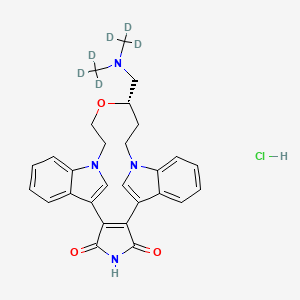

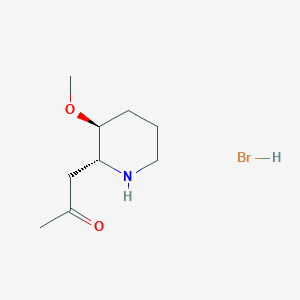

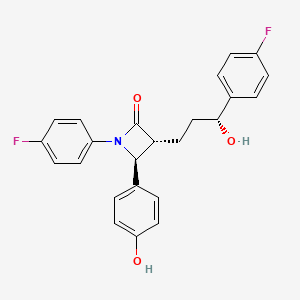

Farmacología: Desarrollo de Fármacos

En la investigación farmacológica, this compound sirve como una herramienta para investigar la farmacocinética de los fármacos {svg_2}. Se puede utilizar para etiquetar fármacos o metabolitos de fármacos, lo que permite el estudio detallado de su absorción, distribución, metabolismo y excreción en el cuerpo.

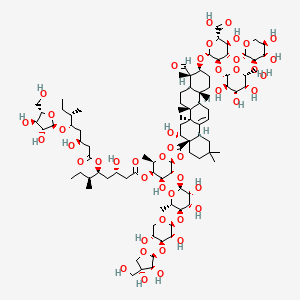

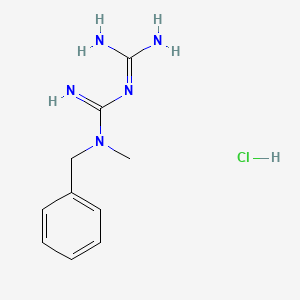

Investigación Médica: Imágenes de Diagnóstico

La glucosa deuterada se emplea en técnicas de imagenología de diagnóstico, como la resonancia magnética nuclear (RMN), para mejorar el contraste de las imágenes {svg_3}. Esta aplicación es particularmente útil para identificar tumores y otras anomalías en los tejidos.

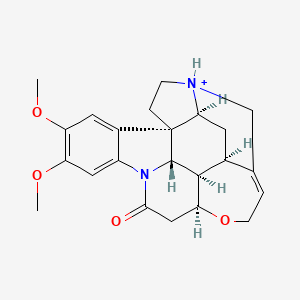

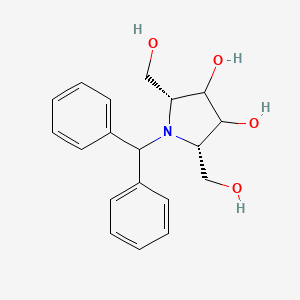

Ciencia de los Alimentos: Detección de Patógenos

This compound se utiliza en el desarrollo de biosensores para la detección de patógenos transmitidos por los alimentos {svg_4}. El compuesto actúa como agente reductor en la síntesis de nanopartículas de oro, que se utilizan para la detección colorimétrica de bacterias en muestras de alimentos.

Ciencia Ambiental: Trazabilidad de la Contaminación

En la ciencia ambiental, this compound se puede utilizar para rastrear la degradación de contaminantes orgánicos {svg_5}. Su etiqueta isotópica estable permite el seguimiento del carbono derivado de la glucosa a través de diversos procesos ambientales.

Ingeniería Química: Optimización de Procesos

Los ingenieros químicos utilizan this compound para optimizar los procesos bioquímicos {svg_6}. La etiqueta de deuterio ayuda a estudiar los mecanismos y la cinética de la reacción, lo cual es esencial para diseñar procesos industriales eficientes.

Ciencia de los Materiales: Síntesis de Biomateriales

En la ciencia de los materiales, this compound se utiliza en la síntesis de biomateriales {svg_7}. Su incorporación en polímeros y otros materiales puede conferir propiedades físicas únicas y mejorar el rendimiento del material.

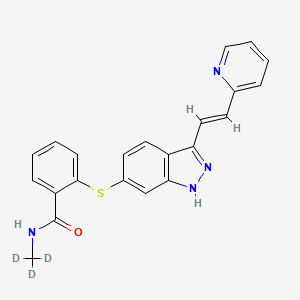

Química Analítica: Desarrollo de Métodos

Los químicos analíticos utilizan this compound para desarrollar nuevos métodos analíticos {svg_8}. Sirve como estándar para calibrar instrumentos y validar técnicas analíticas, garantizando la precisión y exactitud en las mediciones.

Mecanismo De Acción

Target of Action

D-Glucose-6,6-d2, also known as Deuterated Glucose or Dextrose-6,6-d2 , primarily targets enzymes involved in the glycolytic pathway . These enzymes include hexokinase, phosphofructokinase 1 (PFK 1), and pyruvate kinase . These enzymes play a crucial role in the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Mode of Action

The mode of action of D-Glucose-6,6-d2 involves its interaction with the aforementioned enzymes. It is phosphorylated by hexokinase, a step necessary for its activity . The compound then undergoes a series of reactions facilitated by the enzymes in the glycolytic pathway .

Biochemical Pathways

D-Glucose-6,6-d2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is ubiquitous in nature and is responsible for the anaerobic conversion of glucose to pyruvic acid . The glycolytic pathway also provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Result of Action

The result of the action of D-Glucose-6,6-d2 is the production of pyruvate through the glycolytic pathway . This process provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Action Environment

The action environment of D-Glucose-6,6-d2 is primarily the cell cytoplasm, where the enzymes of the glycolytic pathway are located

Safety and Hazards

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VARZTKRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940518 | |

| Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18991-62-3 | |

| Record name | Glucose, 6,6-dideutero | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (C~6~,C~6~-~2~H_2_)Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What structural information about the oxidative cleavage of D-Glucose-6,6′-d2 can be gleaned from the research using NMR spectroscopy?

A1: The research utilizes deuterium labeling and NMR spectroscopy to elucidate the regiochemistry of oxidative glycol-scission reactions on D-Glucose-6,6′-d2. Specifically, the study demonstrates that oxidation of D-Glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2. [] This finding, based on the observation of deuterium's effect on the NMR signal of adjacent protons, provides evidence that both C6 atoms of the original glucose molecule are retained in the erythrose product, indicating a specific cleavage pattern during the reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)